molecular formula C13H15NO2S B12876809 1-Methyl-2-[(4-methylbenzene-1-sulfonyl)methyl]-1H-pyrrole CAS No. 113334-35-3

1-Methyl-2-[(4-methylbenzene-1-sulfonyl)methyl]-1H-pyrrole

Cat. No.: B12876809
CAS No.: 113334-35-3
M. Wt: 249.33 g/mol
InChI Key: AZALDLPAUSCLHX-UHFFFAOYSA-N
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Description

1-Methyl-2-(tosylmethyl)-1H-pyrrole is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. The presence of the tosylmethyl group (a toluenesulfonyl group attached to a methyl group) in this compound makes it particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2-(tosylmethyl)-1H-pyrrole can be synthesized through several methods. One common approach involves the reaction of 1-methylpyrrole with tosylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: While specific industrial production methods for 1-Methyl-2-(tosylmethyl)-1H-pyrrole are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-(tosylmethyl)-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyrrole compounds.

    Substitution: The tosylmethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or sodium methoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium azide in DMF or sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Oxidized pyrrole derivatives.

    Reduction: Reduced pyrrole compounds.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methyl-2-(tosylmethyl)-1H-pyrrole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-Methyl-2-(tosylmethyl)-1H-pyrrole exerts its effects depends on the specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The tosylmethyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

    1-Methyl-2-pyrrolidinone: A solvent with similar structural features but different chemical properties.

    N-Methyl-2-pyrrolidone: Another solvent used in various industrial applications.

    2-Methyl-1H-pyrrole: A simpler pyrrole derivative without the tosylmethyl group.

Uniqueness: 1-Methyl-2-(tosylmethyl)-1H-pyrrole is unique due to the presence of the tosylmethyl group, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.

Properties

CAS No.

113334-35-3

Molecular Formula

C13H15NO2S

Molecular Weight

249.33 g/mol

IUPAC Name

1-methyl-2-[(4-methylphenyl)sulfonylmethyl]pyrrole

InChI

InChI=1S/C13H15NO2S/c1-11-5-7-13(8-6-11)17(15,16)10-12-4-3-9-14(12)2/h3-9H,10H2,1-2H3

InChI Key

AZALDLPAUSCLHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=CN2C

Origin of Product

United States

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